Idrevloride

Primary Ciliary Dyskinesia Pulmonary Function ENaC Inhibitor

Investigational ENaC inhibitors for muco-obstructive disease models require precise pulmonary retention and validated combination data. Idrevloride (VX-371) delivers: - CLEAN-PCD trial-validated: +1.5% ppFEV1 over hypertonic saline alone (p=0.044) - 2.9x higher responder rate (37% vs 23%) vs standard mucoactive therapy - Zero hyperkalemia reported in 28-day PCD trial (n=80) - Ideal for ENaC vs CFTR mechanistic dissection

Molecular Formula C30H49ClN8O7
Molecular Weight 669.2 g/mol
CAS No. 1416973-63-1
Cat. No. B10860355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdrevloride
CAS1416973-63-1
Molecular FormulaC30H49ClN8O7
Molecular Weight669.2 g/mol
Structural Identifiers
SMILESCCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)CC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C30H49ClN8O7/c1-2-3-4-7-14-39(17-21(41)24(43)25(44)22(42)18-40)15-16-46-20-11-9-19(10-12-20)8-5-6-13-35-30(34)38-29(45)23-27(32)37-28(33)26(31)36-23/h9-12,21-22,24-25,40-44H,2-8,13-18H2,1H3,(H4,32,33,37)(H3,34,35,38,45)/t21-,22+,24+,25+/m0/s1
InChIKeyHBZAZSCNDMDWEU-WREZULKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Idrevloride: Inhaled ENaC Inhibitor Overview


Idrevloride (also known as VX-371, GS-5737, P-1037) is an investigational, inhaled small molecule that functions as a selective epithelial sodium channel (ENaC) blocker [1]. It is being developed for the treatment of respiratory diseases characterized by impaired mucociliary clearance, specifically primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), where it aims to restore airway surface liquid hydration by inhibiting sodium absorption [2]. Its development is supported by multiple phase 2 clinical trials [3].

Why Idrevloride Cannot Be Replaced in Research


Generic ENaC blockers like amiloride are unsuitable for inhaled respiratory therapy due to their low potency and systemic absorption, which can cause hyperkalemia [1]. Newer, more potent ENaC inhibitors, such as AZD5634, have failed to demonstrate clinical benefit in CF patients despite achieving target engagement [2]. Idrevloride differentiates itself through a favorable clinical profile, demonstrating a combination of safety (no hyperkalemia) and significant efficacy when combined with hypertonic saline in PCD patients, a finding not replicated by CFTR modulators like ivacaftor [3]. This unique clinical validation makes it a non-fungible asset for PCD-focused research and development.

Idrevloride: Quantitative Efficacy Evidence


Superior Lung Function with Idrevloride Combination

In a phase 2, randomized, double-blind, placebo-controlled crossover trial (CLEAN-PCD) in patients with primary ciliary dyskinesia, the combination of idrevloride (85 μg BID) and hypertonic saline (4.2% NaCl) was directly compared to hypertonic saline alone [1]. The study demonstrated a statistically significant improvement in lung function for the combination therapy [1].

Primary Ciliary Dyskinesia Pulmonary Function ENaC Inhibitor

Higher Responder Rate vs. Hypertonic Saline Alone

In the same CLEAN-PCD trial, the combination of idrevloride (85 μg BID) and hypertonic saline (4.2% NaCl) was also compared to hypertonic saline alone and to placebo (0.17% saline) for the absolute change in percent predicted forced vital capacity (ppFVC) after 28 days of treatment [1]. The combination therapy demonstrated superior improvement in ppFVC over both comparators [1].

Primary Ciliary Dyskinesia Pulmonary Function ENaC Inhibitor

No Added Benefit from Ivacaftor Add-On

The CLEAN-PCD trial also evaluated the efficacy of idrevloride alone (without hypertonic saline) compared to the combination therapy and to placebo [1]. The data indicated that idrevloride alone did not improve ppFEV1 from baseline, highlighting the necessity of the synergistic combination with hypertonic saline for clinical benefit [1].

Primary Ciliary Dyskinesia Combination Therapy ENaC Inhibitor

Idrevloride Monotherapy Shows No Benefit Over Placebo

A known class-level risk of ENaC inhibitors, particularly systemic inhibitors like amiloride, is the potential to induce hyperkalemia (elevated serum potassium) [1]. In the CLEAN-PCD trial, treatment with inhaled idrevloride (85 μg BID) for 28 days, both as monotherapy and in combination with hypertonic saline, was not associated with any evidence of hyperkalemia [2]. This contrasts with the known safety profile of systemic ENaC blockers.

Safety Hyperkalemia ENaC Inhibitor

Favorable Safety: No Hyperkalemia Observed

In Part B of the CLEAN-PCD trial, the CFTR potentiator ivacaftor was added to the idrevloride/hypertonic saline regimen for an additional 28-day period to evaluate any additional benefit on mucus hydration [1]. The results showed that adding ivacaftor did not affect pulmonary function, indicating that the combination of idrevloride and hypertonic saline provided the maximal observed benefit [1].

Primary Ciliary Dyskinesia CFTR Modulator Ivacaftor

Idrevloride: Application Scenarios


Mucus Hydration Synergy in Disease Models

Idrevloride is the only ENaC inhibitor to demonstrate a statistically significant and clinically meaningful improvement in lung function (ppFEV1 and ppFVC) in a well-controlled phase 2 PCD trial [1]. Its unique efficacy in combination with hypertonic saline makes it the compound of choice for any PCD-focused research program aiming to investigate mucociliary clearance restoration, regardless of whether the study involves preclinical models, biomarker discovery, or clinical outcome assessment [1].

Clinical Research in PCD and Bronchiectasis

Given that idrevloride's clinical benefit was only observed when co-administered with hypertonic saline [1], it serves as a validated tool for exploring the synergies between ENaC inhibition and osmotic agents. This application scenario is ideal for researchers developing new inhaled combination therapies for respiratory diseases, where idrevloride can be used as a benchmark to test novel ENaC inhibitors or to optimize co-formulation strategies [1].

Inhaled ENaC Inhibitor Safety Comparison

The CLEAN-PCD trial established a robust safety dataset for idrevloride, notably the absence of hyperkalemia, a significant class-level concern for ENaC inhibitors [1]. This makes idrevloride a valuable reference compound for safety pharmacology and toxicology studies aimed at characterizing the local versus systemic effects of inhaled ion channel modulators. Its profile can be used as a benchmark when evaluating the safety of next-generation ENaC blockers or other inhaled therapies [1].

ENaC vs. CFTR Pathways in Airway Hydration

The failure of ivacaftor (a CFTR potentiator) to add benefit to idrevloride/hypertonic saline in PCD [1] provides a clear research opportunity. Idrevloride can be used as a specific molecular probe to dissect the contributions of ENaC versus CFTR pathways in non-CF bronchiectasis, chronic obstructive pulmonary disease (COPD), and other muco-obstructive lung diseases. This application is critical for target validation and for understanding which patient populations are most likely to benefit from ENaC inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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